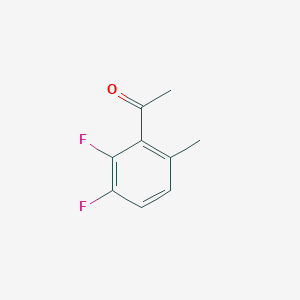
1-(2,3-Difluoro-6-methylphenyl)ethanone
Übersicht
Beschreibung
“1-(2,3-Difluoro-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8F2O. It is also known by other names such as "Ethanone, 1-(2,6-difluorophenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Difluoro-6-methylphenyl)ethanone” consists of a carbon backbone with two fluorine atoms and a methyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H8F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “1-(2,3-Difluoro-6-methylphenyl)ethanone” is 170.16 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Inhibition of HIV-1 Replication
A study by Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which have been identified as inhibitors of HIV-1 replication. Specifically, derivatives such as N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole showed promising activity against HIV-1 replication (Che et al., 2015).
Functionalized Difluoronaphthalenes Synthesis
Volchkov et al. (2020) explored the regioselective C—H functionalization of 2,3-difluoronaphthalene, leading to various functionalized difluoronaphthalenes, which are essential in chemical synthesis (Volchkov et al., 2020).
Anti-Microbial Properties
Satya et al. (2022) investigated Ethanone 1-(2-hydroxy-5-methyl phenyl) for its binding efficacy with proteins in Staphylococcus aureus and its ADMET properties, revealing significant anti-microbial properties (Satya et al., 2022).
Antifungal Activities
Eto et al. (2000) designed and synthesized new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, which showed significant antifungal activities against yeasts and filamentous fungi (Eto et al., 2000).
Synthesis of Poly(benzonitrile ether)s
Kricheldorf et al. (2005) conducted a study on the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, leading to the creation of soluble polyethers and multicyclic oligomers or polymers (Kricheldorf et al., 2005).
Safety and Hazards
The safety information available indicates that “1-(2,3-Difluoro-6-methylphenyl)ethanone” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, and IF IN EYES: Rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-(2,3-difluoro-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGPNHHMSBQGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-6-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















